Idaverine

Description

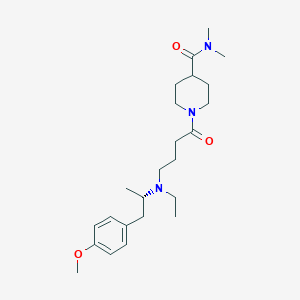

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-[ethyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]butanoyl]-N,N-dimethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O3/c1-6-26(19(2)18-20-9-11-22(30-5)12-10-20)15-7-8-23(28)27-16-13-21(14-17-27)24(29)25(3)4/h9-12,19,21H,6-8,13-18H2,1-5H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWZBLSXACKFQX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)N1CCC(CC1)C(=O)N(C)C)C(C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCC(=O)N1CCC(CC1)C(=O)N(C)C)[C@@H](C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80881410 | |

| Record name | Idaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100927-13-7 | |

| Record name | Idaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100927137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6212R3SLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Modifications of Idaverine and Its Derivatives

Established Synthetic Pathways for Idaverine

Direct, explicitly detailed established synthetic pathways for this compound are not widely published in the provided search results. However, the synthesis of related "verine" class antispasmodics, such as mebeverine (B1676125), offers insights into potential synthetic methodologies. The synthesis of mebeverine, for instance, has been reported to involve multi-stage processes, including reactions to form complex aliphatic amines and esters amazonaws.comresearchgate.netjournaljpri.com. Common synthetic methods for constructing such molecular architectures often include:

Amide Bond Formation: Given this compound's molecular formula (C24H39N3O3) and the presence of nitrogen atoms, amide bond formation is a highly probable step in its synthesis or the synthesis of its precursors. Various methods exist for amide synthesis, including the reaction of carboxylic acids with amines, often initiated by activating agents to form reactive intermediates like acyl halides, acid anhydrides, or active esters bocsci.comorganic-chemistry.orgresearchgate.net. Amide condensation reactions, utilizing carbodiimide (B86325) or uronium salt condensing agents, are also common, offering mild conditions bocsci.com.

Formation of Aliphatic Amines: The synthesis of complex aliphatic amines, which are crucial functional groups in many pharmaceuticals, frequently employs methods such as alkylation and carbonyl reductive amination acs.orgnih.gov. Direct N-alkylation, also known as Hoffman alkylation, involves the reaction between amines and alkyl (pseudo)halides acs.org. Newer strategies also include transition-metal catalyzed approaches for constructing complex aliphatic amines from simpler feedstocks, such as hydroamination and C(sp3)–H functionalization acs.org.

Ether Linkage Formation: The presence of oxygen atoms in this compound's structure suggests the involvement of ether synthesis. Common methods for forming ethers include Williamson ether synthesis (reaction of an alkoxide with a primary alkyl halide) or reactions involving alcohols and other electrophiles.

The development of efficient synthetic routes for such compounds aims for high yields and purity, often optimizing conditions to be economically and environmentally favorable amazonaws.comresearchgate.netjournaljpri.com.

Exploration of Chemoenzymatic and Enzymatic Approaches for this compound Related Structures

Chemoenzymatic and enzymatic approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis, offering advantages in terms of regio- and stereoselectivity, mild reaction conditions, and reduced waste researchgate.netcentral.eduacs.org. While specific applications for this compound are not detailed, these methods hold significant potential for the synthesis of complex organic molecules and their derivatives:

Enzyme Specificity: Enzymes, such as glycosyltransferases and glycosidases, are powerful tools for creating homogeneous products under physiological conditions, often preserving the native structure and activity of the molecules researchgate.netcentral.eduyoutube.comgoogle.com. Their high specificity can allow reactions at particular sites of a molecule, potentially avoiding the need for protecting groups that are often required in traditional chemical synthesis, thereby aligning with green chemistry principles acs.org.

Applications in Complex Molecule Synthesis: Chemoenzymatic methods have been successfully applied in the synthesis of complex structures like N-glycans and siderophores central.eduwikipedia.orghodoodo.com. For example, in the synthesis of desferrioxamine E, an NIS synthetase enzyme catalyzed successive amide bond syntheses wikipedia.orghodoodo.com. This highlights the potential for enzymatic catalysis in forming specific bonds within complex structures relevant to this compound.

Derivatization and Modification: Enzymes can facilitate site-specific derivatization of complex molecules, leading to homogeneous conjugates with improved stability and pharmacokinetic profiles researchgate.netresearchgate.netgoogle.comepo.org. This could be particularly relevant for modifying this compound or its related structures to fine-tune their properties.

The exploration of such approaches for this compound-related structures would involve identifying specific enzymes capable of catalyzing key bond formations or modifications, potentially leading to more efficient and sustainable synthetic routes.

Design Principles for Structural Analogues and Novel this compound Derivatives

The design of structural analogues and novel derivatives of a lead compound like this compound is a crucial aspect of medicinal chemistry, aiming to optimize pharmacological properties such as potency, selectivity, and metabolic stability. Key design principles include:

Pharmacophore Modification: This involves altering specific chemical groups or structural motifs believed to be responsible for the compound's biological activity. For muscarinic antagonists, this could involve modifying the tertiary amine centers or the hydrophobic regions to influence receptor binding and selectivity acs.orgresearchgate.net. For example, the replacement of a methyl group with bulkier groups can modulate a compound's profile from an agonist to an antagonist researchgate.net.

Scaffold Hopping and Bioisosterism: These strategies involve replacing parts of the original molecular scaffold with different but functionally equivalent groups (bioisosteres) or entirely different core structures (scaffold hopping) while retaining or improving the desired activity acs.orgresearchgate.net. This can lead to novel chemical entities with potentially improved properties or reduced side effects. The "-verine" class itself suggests a common structural theme that can be varied wsu.edunih.gov.

Stereochemical Considerations: Many biologically active molecules exist as enantiomers, and their stereochemistry can significantly impact their pharmacological profile. For instance, mebeverine exists in two enantiomeric forms with different pharmacokinetic profiles wikipedia.org. Designing and synthesizing specific enantiomers or diastereomers of this compound derivatives could lead to compounds with enhanced therapeutic effects researchgate.net.

Introduction of Functional Handles: Designing molecules with specific "functional handles" (reactive groups) allows for further chemical elaboration and diversification of the core structure rsc.org. This facilitates the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Computational Design and Molecular Modeling: In silico methods, such as molecular docking simulations, play an increasingly important role in predicting binding modes and affinities of novel compounds to target receptors, guiding the rational design of derivatives acs.orgresearchgate.net. This allows for a more targeted approach to synthesis, reducing the number of compounds that need to be experimentally prepared and tested.

The continuous development of novel synthetic methodologies, coupled with advanced computational tools, provides a robust framework for the design and synthesis of this compound analogues and derivatives with tailored pharmacological profiles.

Molecular Pharmacology of Idaverine: Receptor Interactions and Selectivity

Mechanistic Investigations of Idaverine's Action at Muscarinic Receptors

This compound functions as a muscarinic antagonist, a class of medications that prevent muscarinic receptors from being stimulated by the neurotransmitter acetylcholine (B1216132). nih.gov Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the parasympathetic nervous system. nih.govsigmaaldrich.com These receptors are broadly categorized into five molecularly distinct subtypes: M1, M2, M3, M4, and M5. nih.gov

The coupling of muscarinic receptors to pharmacological responses primarily occurs through G proteins, particularly at the third intracellular loop. sigmaaldrich.com M1, M3, and M5 receptors typically couple with Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which increases intracellular calcium levels. sigmaaldrich.comnih.govguidetopharmacology.org Conversely, M2 and M4 subtypes are predominantly coupled to Gi/o proteins, resulting in a decrease in adenylate cyclase activity. nih.govcore.ac.uk As an antagonist, this compound is understood to competitively bind to these receptors, thereby blocking the binding of endogenous acetylcholine and preventing the downstream signaling cascades that would normally be initiated by receptor activation. ctdbase.org

Quantitative Characterization of this compound's Affinity Profile for Muscarinic Receptor Subtypes (M1, M2, M3, M4, M5)

Studies investigating the affinity profile of this compound for muscarinic receptor subtypes have utilized methods such as radioligand binding and in vitro organ bath experiments. tocris.com Research indicates that this compound exhibits an equally high affinity for both M1 and M2 binding sites. tocris.com However, caution is advised when interpreting the affinity for M1 binding sites, as the Hill slope in these studies deviated from unity. tocris.com

A key characteristic of this compound is its selectivity profile, demonstrating a 20-fold selectivity for M2 binding sites over M3 binding sites. tocris.com Furthermore, it shows a minor selectivity (less than 5-fold) for M2 receptors when compared to receptors found in ileal and tracheal smooth muscle. tocris.com While its M2 over M3 selectivity is established, it remains unclear whether this compound is also M2 over M1 selective, especially when compared to compounds like AF-DX 116. tocris.com

It is important to note that specific quantitative Ki (inhibition constant) or pA2 (negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve) values for this compound across all five muscarinic receptor subtypes (M1, M2, M3, M4, M5) were not explicitly detailed in the provided research findings. The selectivity is primarily described qualitatively.

Radioligand Binding Studies to Elucidate this compound's Receptor Occupancy

Radioligand binding studies are powerful tools employed in drug discovery to characterize the binding of a compound to its target receptor and to determine parameters such as receptor density (Bmax) and the equilibrium dissociation constant (Kd). nus.edu.sgabcam.com These studies are crucial for understanding receptor occupancy, which reflects the proportion of receptors bound by a ligand. nus.edu.sgclinicsinsurgery.com

In the context of this compound, radioligand binding experiments were utilized to examine its affinity profile for M1, M2, and M3 muscarinic receptors. tocris.com While the specific radioligands used for this compound's studies were not detailed, common methodologies involve competition binding assays where a radiolabeled ligand competes with increasing concentrations of the unlabeled test compound (this compound) for binding to the receptor. nus.edu.sgabcam.com The resulting displacement curves provide insights into the compound's affinity for the receptor. Receptor occupancy can be quantified by measuring the displacement of a radioligand by a given inhibitor concentration. clinicsinsurgery.com

Functional Antagonism Studies in Isolated Organ Preparations

Functional antagonism studies, often conducted using in vitro organ bath experiments, are essential for assessing the biological effect of an antagonist on a tissue's response to an agonist. tocris.comics.org These studies typically involve observing the inhibition of agonist-induced contractions in isolated smooth muscle preparations. sigmaaldrich.com

For this compound, in vitro organ bath experiments were performed to evaluate its affinity profile for muscarinic receptors. tocris.com In these experiments, muscarinic antagonists like this compound would typically cause a rightward shift in the concentration-response curves of muscarinic agonists (e.g., carbachol) without significantly suppressing the maximum response, indicative of competitive antagonism. ctdbase.org The pA2 value, derived from Schild plots, is a common measure of antagonist potency in functional assays, representing the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. ics.org

Comparative Pharmacological Analyses of this compound with Selective Muscarinic Antagonists

This compound's pharmacological profile has been compared with several well-known muscarinic antagonists to better understand its selectivity and potency. These comparative analyses are crucial for positioning a novel compound within the existing landscape of receptor pharmacology. tocris.com

The comparative studies on this compound included:

Atropine: A non-selective muscarinic antagonist. tocris.compsu.edu

Pirenzepine: Known as an M1-selective antagonist. tocris.comdergipark.org.tr

AF-DX 116 (Otenzepad): Characterized as an M2-selective muscarinic receptor antagonist. tocris.comdergipark.org.trnih.gov AF-DX 116 exhibits Ki values of 64 nM for M2, 417 nM for M1, 786 nM for M3, 211 nM for M4, and 5130 nM for M5 human recombinant muscarinic receptors. nih.gov

4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide): Described as having high affinity for M1 and M3 binding sites, with a preference for M3 receptors. ctdbase.orgtocris.com In functional studies, 4-DAMP has shown pA2 values around 8.79 for M3 receptors in pig bladder.

Methoctramine (B27182): An M2-selective competitive antagonist. In human esophageal smooth muscle, methoctramine showed pA2 values around 6.2-6.4 against carbachol-evoked contractions.

Darifenacin (B195073): A selective M3 muscarinic receptor antagonist. nih.gov Darifenacin has reported Ki values for human recombinant mAChR subtypes of 31 nM (M1), 57 nM (M2), 2.5 nM (M3), 16 nM (M4), and 9.6 nM (M5), demonstrating its M3 selectivity. core.ac.uk In functional assays, darifenacin has a pA2 value of approximately 8.85 in human bladder.

The comparative analysis highlighted that while this compound showed M2 over M3 selectivity, its M2 over M1 selectivity was not as clearly defined as that of AF-DX 116. tocris.com

Table 1: Comparative Affinity/Potency Profiles of Selected Muscarinic Antagonists

| Compound | Muscarinic Receptor Selectivity | Reported Ki (nM) / pA2 Value (Relevant Subtype) | Source (for Ki/pA2) |

| This compound | M2 > M3; high affinity for M1/M2 (M1 caution) | Qualitative selectivity described; specific numerical Ki/pA2 values not explicitly provided in sources. | tocris.com |

| Atropine | Non-selective | pA2 ~8.60-8.72 (human colon) | |

| Pirenzepine | M1-selective | pA2 ~6.87-7.23 (human colon/esophagus) | |

| AF-DX 116 | M2-selective | Ki: M2=64, M1=417, M3=786, M4=211, M5=5130 (human recombinant) | nih.gov |

| 4-DAMP | M3-preferring (also M1) | pA2 ~8.79-9.41 (pig bladder/human colon) | |

| Methoctramine | M2-selective | pA2 ~6.2-6.58 (human esophagus/pig bladder) | |

| Darifenacin | M3-selective | Ki: M3=2.5, M1=31, M2=57, M4=16, M5=9.6 (human recombinant) | core.ac.uk |

Preclinical Investigations of Idaverine S Biological Effects

In Vitro Pharmacological Studies of Idaverine

In vitro studies are essential for characterizing the direct interactions of a compound with biological targets and tissues outside a living organism.

This compound has been examined for its affinity and selectivity towards different muscarinic receptor subtypes (M1, M2, M3, M4, M5) using radioligand binding assays and in vitro organ bath experiments nih.gov. Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors that are widely distributed throughout the body and play a role in various neurological and physiological processes, including neuronal excitability, cardiac and smooth muscle contraction, and endocrine and exocrine gland activity researchmap.jpnih.govbms.com. There are five primary subtypes of muscarinic receptors: M1, M2, M3, M4, and M5 mdpi.comwikipedia.org. M1, M3, and M5 receptors are coupled with Gq proteins, while M2 and M4 receptors are coupled with Gi/o proteins wikipedia.org.

Research indicates that this compound exhibits a 20-fold selectivity for M2-binding sites over M3-binding sites nih.gov. Its affinity for M1- and M2-binding sites appears to be equally high, though the affinity for M1-binding sites should be interpreted with caution due to a deviation from unity in the Hill slope nih.gov. While this compound demonstrates M2 over M3 selectivity, its M2 over M1 selectivity is not as clearly established when compared to AF-DX 116, another M2-selective antagonist nih.gov.

The functional affinities of various antagonists, including this compound, at guinea-pig gallbladder muscarinic receptors were found to be consistent with those at guinea-pig ileal muscarinic M3 receptors, but not with M4 receptors in rabbit anococcygeus muscle or M1 and M2 receptors in rabbit vas deferens capes.gov.br. This suggests that muscarinic stimuli-elicited smooth muscle contraction in the guinea-pig gallbladder is mediated by functional M3 receptors capes.gov.br.

Table 1: Muscarinic Receptor Affinity Profile of this compound (In Vitro)

| Receptor Subtype | Selectivity Profile | Notes |

| M1 | High affinity | Hill slope deviation from unity, caution advised nih.gov |

| M2 | High affinity | 20-fold selective over M3-binding sites nih.gov |

| M3 | Lower affinity | Compared to M2-binding sites nih.gov |

This compound's effects have been studied on various smooth muscle preparations and glandular tissues in vitro. Muscarinic acetylcholine receptors regulate gastrointestinal smooth muscle function, with M2 and M3 subtypes being the predominant population in smooth muscle, typically in an 80% to 20% mixture researchmap.jpmdpi.com. Activation of these mAChRs leads to a complex array of biochemical and electrical events, resulting in smooth muscle contraction and facilitating gastrointestinal motility mdpi.com.

Studies on isolated smooth muscle preparations, such as those from the guinea-pig ileum and trachea, have shown that this compound exhibits a small selectivity (less than 5-fold) for M2-receptors compared to the receptors in these tissues nih.gov. This implies a moderate influence on the contractile responses mediated by muscarinic receptors in these smooth muscle types. Furthermore, this compound has been listed among muscle relaxant drugs in some contexts googleapis.comgoogle.com.

While specific detailed findings on this compound's direct effects on glandular tissues in vitro are less extensively reported in the provided search results, the general role of M3 receptors in glandular secretion is well-established nih.govmdpi.com. The affinity profile of this compound, particularly its M2 vs. M3 selectivity, would suggest a differential impact on various glandular functions, with potentially less inhibition of M3-mediated secretion compared to M2-mediated effects.

Structure Activity Relationship Sar Studies of Idaverine and Its Analogues

Methodologies for Structure-Activity Relationship Elucidation

The elucidation of structure-activity relationships involves a diverse array of methodologies, broadly categorized into experimental and computational approaches senescence.infozhanggroup.org.

Experimental Methodologies: These typically involve the systematic synthesis of a series of compounds structurally related to a known active compound, followed by the measurement of their biological activity. By observing how changes in molecular structure affect the biological response, scientists can identify key structural features associated with increased or decreased activity senescence.info. This iterative process of synthesis and biological testing is fundamental to lead optimization in drug discovery senescence.infonih.gov.

Computational Methodologies: Advances in computational chemistry have significantly augmented SAR studies. These include:

Molecular Modeling: Utilizes computer software to build and simulate three-dimensional molecular structures, providing insights into how molecules interact with their biological targets senescence.info.

Quantitative Structure-Activity Relationship (QSAR): Employs statistical and mathematical models to establish numerical relationships between chemical structures and their biological activities. This allows for the prediction of activity for new compounds based on their structural properties zhanggroup.org.

Molecular Docking and Dynamics Simulations: Predict how a ligand binds to a receptor and the stability of the ligand-receptor complex over time, offering a detailed view of intermolecular interactions zhanggroup.org.

Machine Learning Models: Developed using experimental SAR data, these models can predict the biological activity of novel compounds, aiding in the identification and optimization of lead compounds senescence.info.

SAR Matrix (SARM) Methodology: A systematic approach for extracting structurally related compound series from datasets, visualizing SAR patterns, and generating virtual candidate compounds for further exploration.

Beyond these, high-throughput screening (HTS) enables the rapid evaluation of large compound libraries against specific biological targets, while data mining and cheminformatics leverage extensive datasets to uncover SAR trends zhanggroup.org.

Identification of Key Pharmacophoric Elements in Idaverine

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. This compound is recognized as a drug moiety or a pharmacophore derived from a drug moiety, indicating that its structure contains critical elements for its biological action.

While specific detailed pharmacophore models for this compound are not extensively described in the available literature, general principles for muscarinic antagonists apply. Muscarinic antagonists are typically larger molecules compared to agonists and frequently incorporate an aromatic moiety. The common skeletal structure for compounds exhibiting muscarinic activity often includes a quaternary ammonium (B1175870) salt and a heteroatom positioned within a critical distance of approximately 4.4 Å, facilitating interaction with the receptor binding site. Given this compound's classification as a muscarinic antagonist, its molecular architecture likely features similar elements that enable its specific binding and inhibitory activity at muscarinic receptors.

Impact of Chemical Modifications on Muscarinic Receptor Selectivity and Potency

This compound functions as a muscarinic antagonist, exhibiting a distinct selectivity profile across muscarinic receptor subtypes. Studies have shown that this compound possesses approximately 20-fold selectivity for M2 over M3 binding sites. Furthermore, it demonstrates a smaller selectivity, less than 5-fold, for M2 receptors compared to M1 receptors. However, the affinity for M1-binding sites should be interpreted with caution due to deviations in the Hill slope from unity.

The impact of chemical modifications on muscarinic receptor selectivity and potency is a well-studied area in medicinal chemistry, even if specific detailed SAR data for this compound analogues is limited in the current literature. General principles derived from studies on other muscarinic ligands illustrate how structural alterations can profoundly influence receptor interaction:

Structural Scaffolds: Changes to the core scaffold can lead to significant shifts in activity and selectivity. Quinuclidine and azanorbornane derivatives, for example, demonstrated marked improvements in potency and efficacy as M1 agonists compared to arecoline (B194364) series, with the 3-exo configuration of azanorbornanes showing superior activity due to reduced steric hindrance at the binding site.

Functional Group Modifications: Modifying functional groups can fine-tune receptor interactions. The introduction of a methanesulfonyl group into an azaindoline scaffold decreased M1 agonistic activity while retaining M4 activity, and a simple methyl group addition on an N-carbethoxypiperidine derivative improved bioavailability and brain penetration for an M4 positive allosteric modulator.

These examples highlight that even subtle chemical modifications can lead to substantial changes in a compound's ability to bind to and modulate specific muscarinic receptor subtypes, thereby influencing both potency and selectivity.

Table 1: Muscarinic Receptor Selectivity Profile of this compound

| Receptor Subtype | Selectivity Relative to M2 | Notes |

| M3 | 20-fold (M2 > M3) | |

| M1 | < 5-fold (M2 > M1) | |

| M2 | - | Primary selectivity |

Advanced Analytical and Bioanalytical Methodologies for Idaverine Research

Chromatographic Techniques for Separation and Quantification of Idaverine

Chromatographic techniques are fundamental for separating a compound from a complex mixture and quantifying its concentration. mdpi.com For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods investigated.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds that are soluble in a liquid solvent. nih.gov In a hypothetical HPLC method for this compound, researchers would focus on optimizing several parameters to achieve a sharp, well-resolved peak that is distinct from other components in the sample.

Stationary Phase (Column): A common choice would be a reversed-phase column, such as a C18 or C8 column, which separates compounds based on their hydrophobicity. ijirmps.org

Mobile Phase: This would consist of a mixture of an aqueous component (like a phosphate or acetate buffer) and an organic solvent (such as acetonitrile or methanol). The ratio would be adjusted to ensure an appropriate retention time for this compound. ijirmps.org

Detection: A UV detector would likely be used, set to a wavelength where this compound exhibits maximum absorbance. ijirmps.org

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. eag.comdanaher.com If this compound meets these criteria, a GC method would be developed. The sample is vaporized and carried by an inert gas through a column. youtube.com Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds. eag.com

A typical data table for a validated HPLC method would include the following parameters, though specific values for this compound are not available.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on polarity. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (70:30 v/v) | Liquid phase that carries the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and retention time. |

| Detection Wavelength | 280 nm (Hypothetical λmax) | Wavelength for detecting and quantifying the compound. |

| Retention Time | ~4.5 min | The time it takes for this compound to elute from the column. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Spectroscopic Approaches for Structural Characterization in Research

Spectroscopic techniques are used to elucidate the chemical structure of a molecule. nih.govmdpi.comnih.govelifesciences.org Key methods for characterizing a new or existing compound like this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. wikipedia.orglibretexts.org

¹H NMR: Identifies the different types of protons (hydrogen atoms) in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR: Determines the number and types of carbon atoms present in the structure. nih.gov

Mass Spectrometry (MS) measures the mass-to-charge ratio of ionized molecules. nih.gov It provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structural components. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. nih.gov Bonds within a molecule absorb infrared radiation at characteristic frequencies, which are recorded as peaks in an IR spectrum. For example, a sharp peak around 1700 cm⁻¹ would indicate the presence of a carbonyl (C=O) group.

A summary of expected spectroscopic data for a hypothetical compound would be compiled as follows.

Table 2: General Spectroscopic Data for Structural Elucidation

| Technique | Information Provided | Example Data (Hypothetical) |

|---|---|---|

| ¹H NMR | Chemical shift (δ), integration, multiplicity | δ 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 3H, -OCH₃) |

| ¹³C NMR | Number and type of carbon environments | δ 168.5 (C=O), 128-135 (Ar-C), 52.1 (-OCH₃) |

| Mass Spec (HRMS) | Exact molecular weight and formula | m/z [M+H]⁺: Calculated for C₁₇H₁₈N₂O₂: 295.1441; Found: 295.1438 |

| IR Spectroscopy | Presence of functional groups (cm⁻¹) | 3300 (N-H stretch), 1710 (C=O stretch), 1600 (C=C stretch) |

Development and Validation of Bioanalytical Assays for Research Specimens

Bioanalytical assays are crucial for quantifying a drug or its metabolites in biological samples such as plasma, urine, or tissue. nih.goviqvia.comcriver.comyoutube.com The development of such an assay for this compound would involve creating a reliable method to extract the compound from the biological matrix and then quantify it, typically using a technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govjohnshopkins.edu

The validation process ensures that the analytical method is accurate, precise, and reproducible. youtube.com Key validation parameters, as often stipulated by regulatory guidelines, include:

Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ibacon.com

Recovery: The efficiency of the extraction process from the biological matrix.

Without experimental data for this compound, a summary of validation results can only be presented hypothetically.

Table 3: Typical Validation Parameters for a Bioanalytical Assay in Human Plasma

| Parameter | Acceptance Criteria | Hypothetical Result for this compound Assay |

|---|---|---|

| Linearity Range | Correlation coefficient (r²) > 0.99 | 1 - 1000 ng/mL (r² = 0.998) |

| Accuracy | Within ±15% of nominal value | 95.2% - 104.5% |

| Precision (CV%) | ≤15% | < 8.5% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Accuracy/Precision within ±20% | 1 ng/mL |

| Matrix Effect | CV of response ratios ≤15% | Within acceptable limits |

| Extraction Recovery | Consistent and reproducible | ~85% |

Computational and in Silico Approaches in Idaverine Research

Molecular Docking and Simulation Studies of Idaverine-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a muscarinic receptor) when bound to form a stable complex. dromicslabs.comnih.gov This method allows researchers to evaluate the binding affinity and orientation of a drug molecule within a receptor's binding site at an atomic level. dromicslabs.com It is particularly valuable for analyzing the structural complexes between a target and its ligand, thereby elucidating the chemical and structural basis of target specificity. nih.gov

This compound is known to act as a selective antagonist for muscarinic M2 and M3 receptors. researchgate.netusgovcloudapi.netresearchgate.netnasa.govnih.gov While specific detailed molecular docking or simulation studies focusing solely on this compound's interactions with these particular muscarinic receptor subtypes were not detailed in the provided search results, the principle of molecular docking is widely applied to study such ligand-receptor interactions. For instance, competitive affinity studies with [3H]-QNB and molecular docking have been utilized to investigate the interactions between isomers of other muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists and mAChR. researchgate.netnih.gov Simulation studies, which are computer experiments involving the creation of data through pseudo-random sampling, can further complement docking by providing insights into the dynamic behavior of molecular systems and their interactions over time. nih.gov These computational methods are fundamental for understanding how compounds like this compound bind to their target receptors, which is crucial for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. dromicslabs.comamazon.comjocpr.comresearchgate.net This technique utilizes molecular descriptors, which are quantitative representations of a compound's physicochemical properties or structural features, to build predictive models. jocpr.comresearchgate.netnih.gov QSAR is an indispensable tool in drug discovery, enabling the prediction of biological activities, the identification of promising lead compounds, and the optimization of various molecular properties. amazon.comjocpr.comresearchgate.netnih.govbiorxiv.org

For anticholinergic compounds, which include muscarinic antagonists like this compound, QSAR studies have been performed to characterize their potency. For example, studies on "soft anticholinergics" containing a tropine (B42219) moiety demonstrated that their potency (measured by pKi values) correlated with geometric, electronic, and lipophilicity descriptors. researchgate.net A linear regression equation incorporating ovality (Oe), dipole moment (D), and a calculated log octanol-water partition coefficient (QLogP) provided a reasonably good description with a correlation coefficient (r) of 0.88. researchgate.net While specific QSAR models developed exclusively for this compound derivatives were not detailed in the provided information, the general applicability of QSAR to anticholinergic agents suggests that similar methodologies could be employed to explore and optimize the activity of this compound derivatives by correlating structural modifications with changes in their muscarinic receptor antagonism.

Predictive Modeling of Molecular Properties Relevant to Biological Activity

These computational models can predict a wide range of molecular properties, such as melting point, boiling point, flash point, and crucial biological activities like binding affinity or inhibitory effects. nih.govmdpi.compaperswithcode.comresearchgate.netlbl.govnih.gov For instance, the Molecular Topographic Map (MTM) is a two-dimensional representation of a molecule that can be used with convolutional neural networks for analyzing structure-property/activity relationships and making predictions. mdpi.com The accuracy of these predictive models can significantly reduce the need for time-consuming and costly experimental assays, thereby accelerating the drug discovery process. nih.govarxiv.orgmdpi.com While the provided information does not detail specific predictive modeling outcomes for this compound's unique molecular properties, the general methodologies described are directly applicable to understanding and potentially optimizing the characteristics of compounds like this compound for therapeutic purposes.

Patent Literature Analysis Pertaining to Idaverine

Overview of Patent Filings Related to Idaverine and its Derivatives

Patent filings that mention this compound typically include it within extensive lists of pharmaceutically active compounds or chemical agents applicable to a broader invention. For instance, this compound has been cited in patents related to diverse fields, including:

Surface Topographies for Non-Toxic Bioadhesion Control: U.S. Patent Application Publication US 2010/0226943 A1, assigned to the University of Florida, lists this compound among numerous compounds that can be incorporated into surface topographies designed to resist bioadhesion googleapis.comdrugpatentwatch.com. This patent focuses on the physical structure of surfaces for anti-fouling applications, where this compound is presented as one of many possible chemical components.

Methods of Preparing Lyophilizates: U.S. Patent Application Publication US 2002/0102215 A1, assigned to NYCOMED IMAGING AS, includes this compound in a comprehensive list of compounds for which methods of preparing lyophilizates (freeze-dried formulations) are disclosed googleapis.comgoogleapis.com. The invention aims to provide techniques for obtaining stable and reconstitutable lyophilizates of various materials.

Methods and Devices for Ocular Conditions: International patent application WO2006014484A2 mentions this compound as a bioactive agent within the context of methods and devices for treating ocular conditions google.com. Similar to other filings, this compound is part of a broad enumeration of potential therapeutic agents.

Remodeling and Glycoconjugation of Peptides: U.S. Patent Application Publication US20060030521A1 identifies this compound as a muscle relaxant drug that can serve as a therapeutic moiety in the context of remodeling and glycoconjugation of peptides google.comepo.org. This patent focuses on modifying peptide structures for therapeutic use.

Controlled Absorption Formulations: International patent application WO2012170676A1 lists this compound as a pharmaceutically active organic compound suitable for controlled absorption formulations intended for once-daily administration google.com. The patent describes methods for creating layered structures with specific release profiles for a wide range of active substances.

Academic Insights from Patent Data on this compound's Development

Academic insights derived directly from patent data regarding this compound's specific development are limited due to its common inclusion in broad lists of compounds rather than as a primary subject of invention. However, the involvement of academic institutions as assignees, such as the University of Florida, provides a glimpse into the potential academic relevance of compounds like this compound in interdisciplinary research googleapis.comdrugpatentwatch.com.

While patents primarily serve to protect commercial inventions, they can sometimes reflect the translation of academic research into practical applications. For instance, the University of Florida's patent on bioadhesion control suggests that academic research into material science and surface properties might consider a wide range of chemicals, including this compound, for their potential contributions to these technologies googleapis.comdrugpatentwatch.com. Nevertheless, patent data alone, especially when a compound is listed broadly, may not fully capture the depth or specific focus of academic investigations into this compound's properties or potential applications. Limitations in patent metrics, such as not always reflecting informal knowledge transfers or the full scope of academic influence, mean that a comprehensive understanding of academic insights would require examining a broader range of scientific literature beyond patents hku.hk.

Future Directions and Emerging Research Avenues for Idaverine

Elucidation of Remaining Selectivity Ambiguities of Idaverine

This compound has been characterized as an M2- vs. M3-selective muscarinic antagonist. usgovcloudapi.netnih.govnih.govwestminster.ac.uk However, the full extent of its selectivity across all muscarinic receptor subtypes (M1-M5) requires further detailed elucidation. Early studies indicated that this compound's affinity appeared equally high for M1- and M2-binding sites. nih.gov Nevertheless, the interpretation of the M1-binding affinity was cautioned due to a deviation of the Hill slope from unity, suggesting potential complexities in its interaction with this subtype. nih.gov It remains unclear whether this compound exhibits M2 over M1 selectivity. nih.gov

Further complicating the selectivity profile, studies on rabbit vas deferens indicated that this compound's antimuscarinic potencies at M1 and M2 receptors were similar, and approximately tenfold higher than at M3 receptors in the ileum (M1 ≈ M2 > M3). d-nb.info This highlights a need for comprehensive and precise characterization of this compound's affinity and functional selectivity across all five muscarinic receptor subtypes using a standardized panel of assays. Given the challenge in developing subtype-specific muscarinic ligands due to the highly conserved orthosteric binding pocket, advanced pharmacological techniques are necessary to fully resolve these ambiguities. guidetopharmacology.orgmdpi.com

Exploration of Novel Pharmacological Targets Beyond Muscarinic Receptors

While this compound is primarily recognized for its activity as a muscarinic antagonist, the evolving landscape of drug discovery suggests that compounds can sometimes exert effects through multiple, unanticipated pathways. The broader field of muscarinic receptor research is already exploring the therapeutic potential of targeting specific muscarinic receptors (e.g., M1 and M4) in various neurological and psychiatric disorders, such as schizophrenia and Parkinson's disease, beyond their classical roles. guidetopharmacology.orgmdpi.compsychiatrictimes.com

Future research avenues for this compound could cautiously explore whether its chemical structure allows for interaction with other pharmacological targets or signaling pathways, either directly or indirectly, that could contribute to or modulate its observed effects. This could involve broad-spectrum screening assays against a diverse panel of receptors, enzymes, and transporters. Such explorations, while not currently indicated by existing literature for this compound, represent a standard approach in drug discovery to uncover polypharmacological effects that might open new therapeutic applications or explain subtle aspects of its known actions.

Advanced Preclinical Model Development for Specific Biological Systems

The development of advanced preclinical models is crucial for accurately predicting the efficacy and behavior of compounds like this compound in complex biological systems, particularly given the limitations of traditional animal models in fully replicating human responses. frontiersin.orgresearchgate.net this compound has previously been tested in in vivo models, such as cats, where it did not prevent motion sickness. usgovcloudapi.netnih.govwestminster.ac.uk This outcome underscores the importance of selecting and developing highly relevant preclinical models that accurately reflect the specific biological systems and disease states pertinent to this compound's potential applications.

Future research should focus on:

Organoid and Microphysiological Systems (MPS): Utilizing human-derived organoids or "organs-on-a-chip" models could provide more physiologically relevant in vitro systems to study this compound's effects on specific tissues (e.g., smooth muscle, neuronal circuits) with greater fidelity than traditional 2D cell cultures. mdpi.com

Advanced In Silico Modeling: Computational approaches, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, can help predict this compound's interactions with various receptor subtypes and identify potential off-targets, guiding more targeted experimental designs. researchgate.net

Refined In Vivo Models: For in vivo studies, the focus should be on models that exhibit specific pathophysiological conditions relevant to muscarinic receptor modulation, ensuring careful validation to increase their predictive validity for human outcomes. researchgate.netnih.gov This includes exploring models that better mimic the intricate interplay of muscarinic receptor subtypes in specific disease contexts.

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

The challenge of achieving high subtype selectivity for muscarinic receptors is well-documented due to the structural conservation of their orthosteric binding pockets. guidetopharmacology.orgmdpi.com A promising future direction for this compound research lies in the rational design and synthesis of next-generation analogues aimed at enhancing its specificity for particular muscarinic receptor subtypes or even exploring allosteric modulation.

Strategies for developing such analogues include:

Allosteric Modulators: Targeting allosteric sites on muscarinic receptors, which are less conserved than orthosteric sites, offers a viable pathway to achieve greater subtype selectivity. guidetopharmacology.orgmdpi.com Designing this compound analogues that act as positive or negative allosteric modulators could fine-tune its pharmacological effects.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies, potentially guided by computational chemistry, can identify key structural motifs within this compound responsible for its interactions with different muscarinic receptor subtypes. This knowledge can then inform the synthesis of modified compounds with improved selectivity profiles.

Fragment-Based Drug Discovery (FBDD) and Covalent Modulators: Exploring FBDD approaches or the development of reversible or irreversible covalent modulators could lead to novel binding mechanisms and enhanced specificity.

The successful design of next-generation this compound analogues with enhanced specificity could unlock new therapeutic applications by minimizing off-target effects and maximizing desired pharmacological outcomes.

Q & A

Q. How should researchers ensure reproducibility in this compound’s preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.